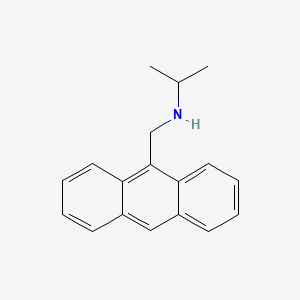

(Anthracen-9-ylmethyl)(propan-2-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

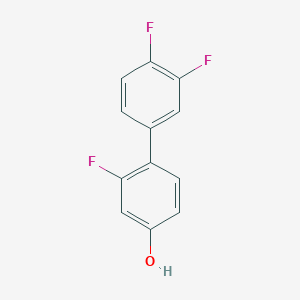

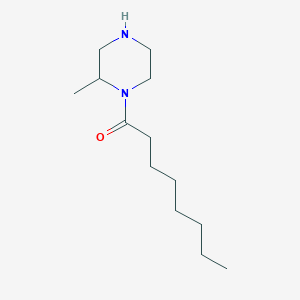

“(Anthracen-9-ylmethyl)(propan-2-yl)amine” is a chemical compound with the molecular formula C18H20ClN . It is also known as N-(anthracen-9-ylmethyl)prop-2-en-1-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of unsymmetrical substituted diarylacetylenes by the C (sp2)–C (sp) cross-coupling reactions of substituted phenylacetylenes and electronically different arylboronic acids has been developed . Anthracen-9-ylmethylene-(4-methoxyphenyl)amine was employed as an efficient promoter in this Pd (OAc) 2 -catalyzed oxidative Sonogashira reaction in air in the absence of silver salt under optimized reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the molecular structure of the title Schiff base compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, synthesized via reaction of 9-anthraldehyde with 4-aminobenzoic acid (PABA) followed by reduction with sodium borohydride, was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Anthracen-9-ylmethylene-(4-methoxyphenyl)amine has been used as an efficient promoter for silver-free palladium-catalyzed aerobic oxidative Sonogashira reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Anthracen-9-ylmethyl)(propan-2-yl)amine” have been reported. The molecular weight is 247.3 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 4 .Scientific Research Applications

Electroluminescent Devices

Anthracene derivatives have been utilized in the development of electroluminescent devices due to their luminescent properties. The compound could potentially be used in the fabrication of non-doped electroluminescent devices with specific device configurations for improved light emission .

UV Stabilization Polymers

Due to their ability to absorb UV light, anthracene-containing compounds are often used in UV stabilization polymers to enhance their durability and resistance to sunlight .

Metal Ion Detection

Certain anthracene derivatives have been designed for the detection of metal ions such as zinc and copper. The structure of (anthracen-9-yl)methylamine suggests it could be tailored for similar applications in sensing technologies .

Photophysical Studies

Anthracene-based derivatives are frequently synthesized for their interesting photophysical properties, which are crucial in studies related to fluorescence and phosphorescence for various analytical applications .

Organic Synthesis Promoters

Compounds like (anthracen-9-yl)methylamine can act as promoters or catalysts in organic synthesis reactions, such as cross-coupling reactions, due to their stable and reactive nature .

Pharmaceutical Research

While not directly mentioned in the search results, anthracene derivatives are often explored in pharmaceutical research for their potential therapeutic properties. The compound could be investigated for its bioactivity and efficacy in drug development.

Each application mentioned above represents a unique field where (anthracen-9-yl)methylamine could potentially make a significant impact. Further research and experimentation would be necessary to fully realize its capabilities in these areas.

Mechanism of Action

Target of Action

A related compound, a chiral ligand n - (anthracen-9-ylmethyl)-1- (pyridin-2-yl)- n - (pyridin-2-ylmethyl)ethanamine (appe), has been synthesized and used as a dna photocleavage agent . This suggests that (anthracen-9-yl)methylamine may also interact with DNA or related targets.

Mode of Action

The related compound appe has been shown to perform dna photocleavage . This suggests that (anthracen-9-yl)methylamine may also interact with DNA, possibly causing breaks or modifications when exposed to light.

Pharmacokinetics

The compound’s molecular weight is 28582 , which is within the range generally favorable for oral bioavailability

properties

IUPAC Name |

N-(anthracen-9-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXRSILFHUZWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Anthracen-9-ylmethyl)(propan-2-yl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B6330508.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)

![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)